molecular formula C32H33NO6 B11057763 Methyl 12-[3-ethoxy-4-(propanoyloxy)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate

Methyl 12-[3-ethoxy-4-(propanoyloxy)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate

Cat. No.: B11057763
M. Wt: 527.6 g/mol
InChI Key: LPZBWABDUVMDIF-UHFFFAOYSA-N
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Description

METHYL 12-[3-ETHOXY-4-(PROPIONYLOXY)PHENYL]-9,9-DIMETHYL-11-OXO-7,8,9,10,11,12-HEXAHYDROBENZO[A]ACRIDINE-8-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 12-[3-ETHOXY-4-(PROPIONYLOXY)PHENYL]-9,9-DIMETHYL-11-OXO-7,8,9,10,11,12-HEXAHYDROBENZO[A]ACRIDINE-8-CARBOXYLATE typically involves multiple steps, including the formation of the acridine core, functionalization of the phenyl ring, and esterification. Common synthetic routes may include:

    Formation of the Acridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization of the Phenyl Ring: This can be achieved through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 12-[3-ETHOXY-4-(PROPIONYLOXY)PHENYL]-9,9-DIMETHYL-11-OXO-7,8,9,10,11,12-HEXAHYDROBENZO[A]ACRIDINE-8-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 12-[3-ETHOXY-4-(PROPIONYLOXY)PHENYL]-9,9-DIMETHYL-11-OXO-7,8,9,10,11,12-HEXAHYDROBENZO[A]ACRIDINE-8-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of METHYL 12-[3-ETHOXY-4-(PROPIONYLOXY)PHENYL]-9,9-DIMETHYL-11-OXO-7,8,9,10,11,12-HEXAHYDROBENZO[A]ACRIDINE-8-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-[(E)-3-ETHOXY-3-OXO-PROP-1-ENYL]PYRIDINE-4-CARBOXYLATE
  • METHYL (E)-3-(4-(2-ETHOXY-2-OXOETHOXY)PHENYL)ACRYLATE

Uniqueness

METHYL 12-[3-ETHOXY-4-(PROPIONYLOXY)PHENYL]-9,9-DIMETHYL-11-OXO-7,8,9,10,11,12-HEXAHYDROBENZO[A]ACRIDINE-8-CARBOXYLATE is unique due to its complex structure, which includes multiple functional groups and a fused ring system. This complexity provides it with distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C32H33NO6

Molecular Weight

527.6 g/mol

IUPAC Name

methyl 12-(3-ethoxy-4-propanoyloxyphenyl)-9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[a]acridine-8-carboxylate

InChI

InChI=1S/C32H33NO6/c1-6-25(35)39-23-15-13-19(16-24(23)38-7-2)26-27-20-11-9-8-10-18(20)12-14-21(27)33-30-28(26)22(34)17-32(3,4)29(30)31(36)37-5/h8-16,26,29,33H,6-7,17H2,1-5H3

InChI Key

LPZBWABDUVMDIF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C2C3=C(C(C(CC3=O)(C)C)C(=O)OC)NC4=C2C5=CC=CC=C5C=C4)OCC

Origin of Product

United States

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